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Selectivity and Structural Basis

Get Quote

Barasertib (and its active form, Barasertib-HQPA) demonstrates exceptional selectivity for Aurora B over

Aurora A. The table below summarizes the key experimental data.

Selectivity
Parameter Aurora B Aurora A Ratio (B over  Source/Assay
A)
IC50 0.37 nM [1] 1369 nM [2] ~3,700-fold [1] Cell-free enzyme assay
Ki 1nM [3] 1.4 uM (1400 nM)  ~1,400-fold [3] Enzyme assay
[3]
Key Structural Residues: Residues: N/A Molecular Dynamics

Determinants

Arg159, Glulél,
Leul62, Lys164

[2]

Leu215, Thr217,
Val218, Arg220

[2]

Simulations & Crystal
Structure [2] [3]

The profound selectivity of barasertib for Aurora B originates from distinct structural differences within the
ATP-binding pocket [2]. The critical interaction occurs with Glu161 in Aurora B's hinge region; in Aurora A,
this residue is replaced by Thr217, which prevents a key hydrogen bond from forming with the inhibitor [2]

[3]. Barasertib binds in a way that spans the entire ATP-binding cleft, with its 3-fluoroaniline group
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inserting into a hydrophobic pocket in Aurora B, an interaction stabilized by residues like Leul38 and

Leul68 [3].

Cellular Consequences of Inhibition

Inhibiting Aurora A vs. Aurora B leads to distinct outcomes in cells, which validates the functional

importance of barasertib's selectivity.

Feature Aurora A Inhibition Aurora B Inhibition (Barasertib)

Primary Effect Mitotic spindle assembly defects, Failure of cytokinesis, abscission failure [4]
delayed mitotic entry [4]

Cell Cycle Prolonged arrest in mitosis [4] Transient mitotic arrest [4]

Arrest

Final Cellular Aneuploidy, cell death via Polyploidy (multinucleated cells), cell death via
Outcome apoptosis [4] [2] apoptosis or senescence [4] [2]

The diagram below illustrates the different cellular pathways inhibited by Barasertib and the resulting

outcomes.
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Experimental Considerations

For researchers aiming to use or validate barasertib, here are key methodological details and considerations.

¢ In Vitro Cell Culture & Treatment: Studies often treat cancer cell lines (e.g., multiple myeloma,
leukemia) with barasertib for 48 hours. Viability is typically assessed using the MTT assay, where
metabolically active cells convert MTT into a measurable purple formazan product [1].
* Key Readouts for Target Engagement: Effective Aurora B inhibition by barasertib is confirmed by:
o Reduced Histone H3 Phosphorylation: A direct substrate of Aurora B; suppression of
pH3Serl0 is a key pharmacodynamic marker [1].
o Induction of Polyploidy: Measured via DNA content analysis (e.g., flow cytometry),
showing a >4N DNA population [1] [4].
¢ In Vivo Administration: Barasertib is a prodrug administered via intraperitoneal injection in
mouse xenograft models. It is rapidly converted in plasma to the active moiety, Barasertib-HQPA [1]

3].
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e Clinical Limitations: In human trials, the main dose-limiting toxicity was neutropenia (low neutrophil
count). While it showed activity in hematological cancers like Acute Myeloid Leukemia (AML), its
development for other cancers has been hampered by this toxicity and challenges with intravenous
administration [5] [6].

Research Implications

Barasertib remains a powerful tool for selectively probing Aurora B biology. Its high selectivity makes it
useful for combination therapies. Research in multiple myeloma shows that sequential combination of
barasertib with BH3-mimetics (e.g., venetoclax) or the HDAC inhibitor panobinostat can be synergistic,

while simultaneous combination with the Aurora A inhibitor alisertib was often antagonistic [4] [7].

The drive to overcome the limitations of first-generation inhibitors like barasertib has spurred the

development of new Aurora B inhibitors using AI-driven drug screening and other modern approaches [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. -HQPA | Apoptosis | Barasertib Kinase | TargetMol Aurora [targetmol.com]

2. Selective targeting of Aurora kinase B over A [sciencedirect.com]

3. Structure of Aurora B-INCENP in complex with barasertib ... [pmc.ncbi.nim.nih.gov]

4. Alisertib and Barasertib Induce Cell Cycle Arrest and ... [mdpi.com]

5. Phase | study of barasertib (AZD1152), a selective inhibitor of Aurora ... [pubmed.ncbi.nim.nih.gov]
6. ldentification of a novel Aurora B inhibitor using the Al ... [sciencedirect.com]

7. Alisertib and Barasertib Induce Cell Cycle Arrest ... [pubmed.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22661287/
https://www.sciencedirect.com/science/article/abs/pii/S0968089625003645
https://www.smolecule.com/products/s548305?utm_src=pdf-body
https://www.smolecule.com/products/s548305?utm_src=pdf-body
https://www.mdpi.com/2072-6694/17/14/2290
https://pubmed.ncbi.nlm.nih.gov/40723174/
https://www.smolecule.com/products/s548305?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0968089625003645
https://www.smolecule.com/products/s548305?utm_src=pdf-custom-synthesis
https://www.targetmol.com/compound/Barasertib-HQPA
https://www.sciencedirect.com/science/article/abs/pii/S0022286023012711
https://pmc.ncbi.nlm.nih.gov/articles/PMC3944688/
https://www.mdpi.com/2072-6694/17/14/2290
https://pubmed.ncbi.nlm.nih.gov/22661287/
https://www.sciencedirect.com/science/article/abs/pii/S0968089625003645
https://pubmed.ncbi.nlm.nih.gov/40723174/
https://www.smolecule.com/products/s548305?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

To cite this document: Smolecule. [Barasertib selectivity Aurora B versus Aurora A]. Smolecule,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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